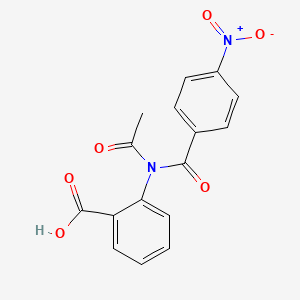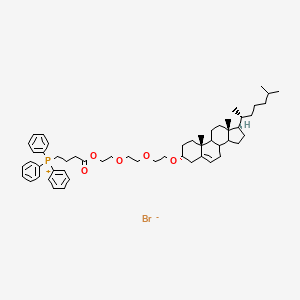
Chol-TPP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesterol-triphenylphosphonium (Chol-TPP) is a mitochondria-targeting liposome ligand. It is a compound that combines cholesterol with triphenylphosphonium, allowing it to target mitochondria effectively. This targeting capability is particularly useful in the field of drug delivery, especially for cancer treatment, as it can help deliver therapeutic agents directly to the mitochondria of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chol-TPP typically involves the conjugation of cholesterol with triphenylphosphonium. One common method is to react cholesterol with triphenylphosphonium bromide in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Chol-TPP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions where the triphenylphosphonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized cholesterol derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chol-TPP has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: this compound is used to study mitochondrial function and dynamics due to its ability to target mitochondria specifically.
Medicine: It is being explored as a drug delivery system for targeting cancer cells, as it can deliver therapeutic agents directly to the mitochondria, enhancing their efficacy and reducing side effects
Mechanism of Action
Chol-TPP exerts its effects by targeting mitochondria. The triphenylphosphonium group allows the compound to cross the mitochondrial membrane and accumulate within the mitochondria. Once inside, it can interact with mitochondrial components, affecting various cellular processes. This targeting capability makes this compound a valuable tool for studying mitochondrial function and for developing targeted therapies .
Comparison with Similar Compounds
Chol-TPP is unique in its ability to target mitochondria effectively. Similar compounds include:
MitoQ: Another mitochondria-targeting compound that combines ubiquinone with triphenylphosphonium.
MitoTEMPOL: A mitochondria-targeting antioxidant that combines TEMPOL with triphenylphosphonium.
MitoVitE: A compound that combines vitamin E with triphenylphosphonium for targeted antioxidant delivery
These compounds share the common feature of targeting mitochondria but differ in their specific applications and mechanisms of action. This compound stands out due to its use in drug delivery systems and its potential for cancer treatment .
Properties
Molecular Formula |
C55H78BrO5P |
|---|---|
Molecular Weight |
930.1 g/mol |
IUPAC Name |
[4-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-4-oxobutyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C55H78O5P.BrH/c1-42(2)17-15-18-43(3)50-28-29-51-49-27-26-44-41-45(30-32-54(44,4)52(49)31-33-55(50,51)5)59-38-36-57-34-35-58-37-39-60-53(56)25-16-40-61(46-19-9-6-10-20-46,47-21-11-7-12-22-47)48-23-13-8-14-24-48;/h6-14,19-24,26,42-43,45,49-52H,15-18,25,27-41H2,1-5H3;1H/q+1;/p-1/t43-,45-,49?,50-,51?,52?,54+,55-;/m1./s1 |
InChI Key |
DRPGYCZRLNHGTR-ZLWXTJSDSA-M |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@H](C4)OCCOCCOCCOC(=O)CCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC(=O)CCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



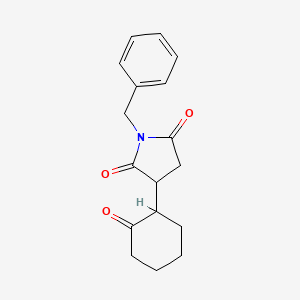
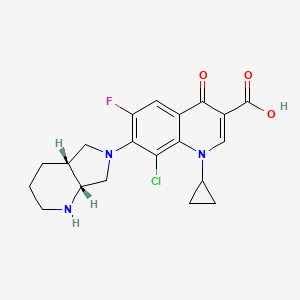
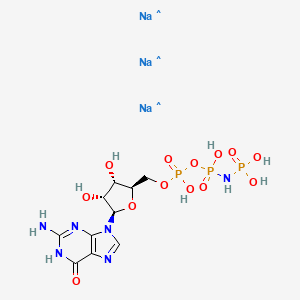
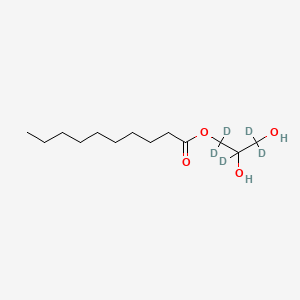
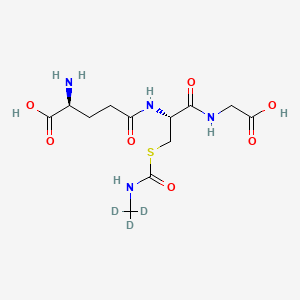
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
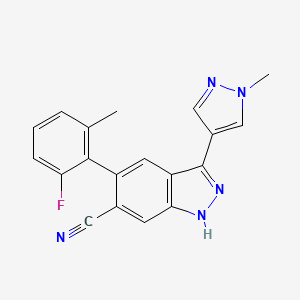
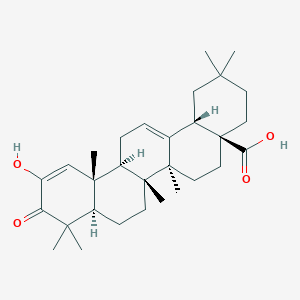
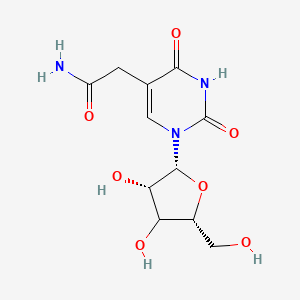
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
